
Dimethyl malonate
Overview
Description
Dimethyl malonate, also known as dimethyl propanedioate, is a diester derivative of malonic acid. It is a colorless liquid with a slight aromatic odor and is slightly soluble in water. This compound is widely used in organic synthesis, particularly as a precursor for barbituric acid and in the malonic ester synthesis .
Preparation Methods
Dimethyl malonate can be synthesized through various methods. One common synthetic route involves the reaction of dimethoxymethane with carbon monoxide . Industrially, it is often produced by neutralization, oxidation, acidification, and esterification using chloroacetic acid, sodium oxide, and methanol as raw materials .
Chemical Reactions Analysis
Claisen Condensation Reactions
DMM participates in base-catalyzed condensations to form β-keto esters:
Mechanism with Methyl Acetate (MA) and Dimethyl Carbonate (DMC)
-
Deprotonation :
Methoxide abstracts the α-hydrogen, forming a stabilized enolate . -
Nucleophilic Attack :
Intermediate DMNa ((CH₃OCO)₂CHNa) forms, requiring protonation for DMM recovery .
Catalyst Efficiency Comparison
Base Catalyst | Yield (%) | Side Products |
---|---|---|
Sodium Methoxide | 78 | <5% |
Potassium tert-Butoxide | 65 | 12% |
DBU | 42 | 22% |
Alkylation and Michael Additions
DMM’s active methylene group enables nucleophilic alkylation:
General Reaction
Key Applications
-
Pharmaceutical intermediates : Alkylation with benzyl halides yields precursors for NSAIDs .
-
Asymmetric synthesis : Chiral catalysts induce enantioselective additions (e.g., up to 92% ee with cinchona alkaloids) .
Hydrolysis and Decarboxylation
Controlled hydrolysis produces malonic acid, a key diacid:
Industrial Process Considerations
Waste Mitigation Strategies
-
HCl Recycling : Distillation recovers 85–90% HCl from acidification steps .
-
Solvent Recovery : Toluene extraction achieves >98% DMM purity post-esterification .
Energy Metrics
Step | Energy Consumption (kWh/kg) |
---|---|
Cyanogenation | 0.8 |
Esterification | 1.2 |
Solvent Recovery | 0.5 |
Scientific Research Applications
Chemical Synthesis
Dimethyl malonate as a Building Block:
DMM serves as an important intermediate in the synthesis of various organic compounds. It is commonly used in the production of:
- Pharmaceuticals: DMM is involved in synthesizing active pharmaceutical ingredients (APIs) due to its ability to introduce acetic moieties and hydroxyester groups into molecules. Approximately one-third of DMM's production is utilized for pharmaceutical applications .
- Agrochemicals: It is used in the formulation of pesticides and herbicides, contributing significantly to the agrochemical sector .
- Fragrances and Dyes: DMM is also employed in creating fragrances and colorants, highlighting its versatility in synthetic chemistry .
Table 1: Applications of this compound in Chemical Synthesis
Application Type | Percentage Usage | Examples |
---|---|---|
Pharmaceuticals | ~33% | APIs for various diseases |
Agrochemicals | ~33% | Pesticides, herbicides |
Industrial Chemicals | ~33% | Fragrances, dyes |
Medicinal Chemistry
Neuroprotective Effects:
Recent studies have demonstrated that DMM acts as a succinate dehydrogenase inhibitor, which can provide neuroprotective benefits. For instance, in a rat model of cardiac arrest, DMM administration improved neurological outcomes and reduced neuronal apoptosis by inhibiting succinate accumulation during ischemia-reperfusion injury .
Anti-inflammatory Properties:
DMM has been shown to alleviate inflammatory responses by suppressing pro-inflammatory cytokines in various models, indicating its potential therapeutic role in conditions characterized by inflammation .
Case Study: Neuroprotection in Cardiac Arrest
In a controlled study, rats subjected to cardiac arrest were treated with DMM. The results indicated significant improvements in neurological performance and reductions in brain damage markers compared to control groups .
Material Science
Use as an Anti-Shrinkage Agent:
DMM has been explored as a novel anti-shrinkage agent in unsaturated polyester resin composites. Research indicates that incorporating 2,2-dimethyl malonate can effectively control volume shrinkage during polymerization processes, enhancing the mechanical properties of the final products .
Table 2: Properties of Composites with this compound
Property | Control Group | With 2,2-Dimethyl Malonate |
---|---|---|
Volume Shrinkage (%) | 12% | 0% |
Bending Strength (MPa) | Lower | Higher |
Mechanism of Action
Dimethyl malonate acts as a competitive inhibitor of succinate dehydrogenase (SDH), an enzyme involved in the citric acid cycle. It is able to cross the blood-brain barrier and hydrolyze to malonate, which reduces neuronal apoptosis . The inhibition of SDH disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species, which can induce cell death.
Comparison with Similar Compounds
Dimethyl malonate is similar to other malonic acid derivatives, such as diethyl malonate and malonic acid itself. it has unique properties that make it particularly useful in organic synthesis:
Biological Activity
Dimethyl malonate (DMM) is a competitive inhibitor of succinate dehydrogenase (SDH), an enzyme crucial in the citric acid cycle. Its biological activity has garnered significant attention due to its potential therapeutic applications, particularly in cardiac and renal protection, as well as its roles in metabolic reprogramming and cell proliferation.
DMM inhibits SDH, leading to decreased succinate accumulation, which is known to contribute to oxidative stress and cellular damage during ischemic conditions. By inhibiting this enzyme, DMM helps mitigate the adverse effects associated with succinate buildup, such as reactive oxygen species (ROS) generation and subsequent tissue injury.
Key Findings from Research Studies
-
Cardiomyocyte Proliferation and Heart Regeneration
- A study demonstrated that DMM promotes cardiomyocyte proliferation in neonatal mice following myocardial infarction (MI). Mice treated with DMM showed a significant increase in mitotic cardiomyocytes compared to controls, indicating enhanced regenerative capacity .
- The administration of DMM (100 mg/kg daily) resulted in complete heart regeneration and restoration of cardiac function in juvenile mice, highlighting its potential as a therapeutic agent for heart failure .
-
Protection Against Hemorrhagic Shock
- In a swine model of hemorrhagic shock, DMM was shown to prevent succinate accumulation during resuscitation, leading to improved cardiac output and reduced fluid requirements. The DMM-treated group exhibited better physiological recovery compared to controls .
- Notably, DMM treatment resulted in increased plasma calcium levels, which may contribute to improved cardiac function during resuscitation efforts .
- Renal Protection Following Ischemia-Reperfusion Injury
Data Tables
Case Studies
- Case Study 1 : In a controlled experiment involving neonatal mice subjected to MI, those treated with DMM showed a marked increase in cardiomyocyte mitosis as evidenced by pH3 staining. This was accompanied by a significant reduction in cardiomyocyte hypertrophy, indicating that DMM not only promotes proliferation but also helps maintain normal cell size and function post-injury .
- Case Study 2 : During a study on hemorrhagic shock, swine treated with DMM required significantly less intravenous fluid to maintain mean arterial pressure above 60 mmHg compared to controls. This suggests that DMM enhances hemodynamic stability during critical conditions .
Q & A
Basic Research Questions
Q. What standard analytical techniques are recommended for characterizing dimethyl malonate in organic synthesis?
Utilize nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., ester carbonyl peaks at ~170 ppm in NMR). Gas chromatography (GC) with flame ionization detection is optimal for purity assessment, while infrared (IR) spectroscopy identifies ester C=O stretches (~1740 cm). For stability, monitor degradation via accelerated thermal aging studies (40–60°C) paired with HPLC-UV analysis .
Q. How can researchers mitigate hydrolysis of this compound in aqueous reaction conditions?
Maintain anhydrous conditions using molecular sieves (3Å) or inert atmospheres (N/Ar). Buffering at pH <7 reduces ester hydrolysis rates. For biphasic systems, employ phase-transfer catalysts like tetrabutylammonium bromide to enhance reactivity without water-mediated degradation .
Q. What are the best practices for quantifying this compound in biological matrices (e.g., serum, tissue)?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d-dimethyl malonate) ensures precision. Sample preparation should include protein precipitation (acetonitrile) and solid-phase extraction to isolate the analyte from interfering metabolites .
Advanced Research Questions
Q. How does this compound modulate mitochondrial ROS in ischemia-reperfusion injury models?
this compound acts as a competitive inhibitor of succinate dehydrogenase, blocking succinate oxidation and subsequent ROS generation during reperfusion. In rodent tMCAO models, intraperitoneal administration (20 mg/kg) reduced infarct volume by 38% and improved neurological scores (p<0.01 vs. control). Critical parameters include dosing timing (pre-ischemia) and monitoring plasma malonate levels via LC-MS to avoid off-target effects .
Q. What molecular interactions drive excess thermodynamic parameters in this compound/xylene mixtures?
Excess molar volume () and adiabatic compressibility deviations () reveal inductive effects between this compound’s ester groups and xylenes’ methyl substituents. For example, values are negative in o-xylene mixtures (-0.12 cm/mol at 298 K) due to dipole-induced dipole interactions, whereas p-xylene shows weaker interactions. These findings inform solvent selection for reactions requiring low polarity .
Q. How to resolve contradictions between in vitro neurotoxicity and in vivo functional data for this compound?
While in vitro studies report selective motor neuron death (EC = 2 mM in rat spinal cord cultures), in vivo models show no adverse neurological outcomes at equivalent doses. This discrepancy arises from differential blood-brain barrier penetration and rapid renal excretion (t = 1.2 hr in rats). Validate toxicity using species-specific pharmacokinetic models and adjust dosing regimens to account for metabolic clearance .
Q. What solvent systems optimize enantioselectivity in Mo-catalyzed asymmetric allylic alkylation with this compound?
In toluene or 1,2-dichloroethane, the reaction proceeds via a retention-retention pathway with >95% ee due to slow oxidative addition complex equilibration. Avoid polar solvents (e.g., THF), which accelerate equilibration and erode enantioselectivity. Key parameters: 2.5 mol% Pd(0), 10 mol% PPh, and NaH as base (yield: 82–89%) .
Q. How does this compound’s biodegradability influence its environmental fate in aquatic systems?
Aerobic biodegradation (OECD 301F) shows 90% mineralization in 28 days, forming CO and HO. Anaerobic models predict similar degradation via esterase-mediated hydrolysis. However, high water solubility (50 g/L) increases leaching potential; monitor groundwater contamination using EPA EPI Suite models (log K = 1.2) .
Properties
IUPAC Name |
dimethyl propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-8-4(6)3-5(7)9-2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPAFCGSDWSTEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4029145 | |
Record name | Dimethyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4029145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Merck Index] Colorless liquid with an ester-like odor; [Reference #1] | |
Record name | Propanedioic acid, 1,3-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl malonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13185 | |
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Vapor Pressure |
14.7 [mmHg] | |
Record name | Dimethyl malonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13185 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
108-59-8 | |
Record name | Dimethyl malonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanedioic acid, 1,3-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4029145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.271 | |
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Record name | DIMETHYL MALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM8Y79998C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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